4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one
Overview
Description
4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.038. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Functionalization
4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one undergoes selective bromine-magnesium exchange when reacting with MesMgBr, leading to novel pyridazin-3(2H)-one derivatives. This reaction showcases the compound's potential in creating a variety of chemical structures (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011).
The compound is involved in palladium-catalysed aminocarbonylation reactions. It demonstrates high reactivity, especially in the presence of primary amines, leading to 4,5-dicarboxamides. This illustrates its role in synthesizing complex organic compounds (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).
In another example, its derivatives have been used in the synthesis of functionalized pyridazin-3(2H)-ones through a process involving bromine-magnesium exchange. This highlights its utility in organic synthesis for generating diverse molecular structures (Ryabtsova, Verhelst, Baeten, Vande Velde, & Maes, 2009).
Application in Medicinal Chemistry
Compounds derived from this compound have been explored for their inhibitory activity against cancer cell lines. A series of these derivatives showed promising activity, suggesting its potential in the development of anticancer agents (Xiong, Zhang, Zhang, Duan, Zhang, Zheng, & Tang, 2020).
The compound's derivatives are also being investigated for their potential in photodynamic therapy for cancer treatment. Their properties as photosensitizers with high singlet oxygen quantum yield make them significant in this field (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCWFJCXPJONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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